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Antimicrobial Activity Against ESBL Producers

Ceftolozane is a cephalosporin with intrinsic stability against some resistance mechanisms, but its activity

against ESBL-producers is significantly enhanced by the addition of tazobactam, a β-lactamase inhibitor [1].

The table below summarizes its in-vitro activity.

Table 1: In-vitro Susceptibility of Gram-Negative Pathogens to Ceftolozane/Tazobactam

Organism Group
Specific
Organism

Susceptibility
(%)

Key Context & Mechanisms

Enterobacterales Escherichia coli 88% - 94.3%
[2]

Includes ESBL-producing isolates.
Susceptibility is significantly reduced for

carbapenem-non-susceptible strains (<10%)
[2].

Klebsiella
pneumoniae

72.6% - 84.1%
[2]

Proteus mirabilis 100% [2]
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Organism Group
Specific
Organism

Susceptibility
(%)

Key Context & Mechanisms

Citrobacter
freundii

~60% [2] Species often associated with

chromosomally-mediated AmpC production
[2].

Non-Fermenters Pseudomonas
aeruginosa

91.3% - 94.4%
[2]

Potent activity due to stability against AmpC,
efflux pumps, and porin channel changes [1].

Effective against many carbapenem-non-
susceptible isolates (81.3-91.8%) [2].

Experimental Protocols for Resistance Monitoring

For researchers investigating the emergence of resistance, here are detailed methodologies from recent

studies.

Protocol 1: Hollow-Fiber Infection Model (HFIM) for Dynamic
Resistance Assessment

This protocol is adapted from a study that modeled the metabolic footprint of a multidrug-resistant P.

aeruginosa isolate under C/T exposure [3].

Primary Aim: To simulate human pharmacokinetics in vitro and monitor bacterial killing and resistant

regrowth over time.
Key Materials:

Bacterial Strain: A hypermutable, multidrug-resistant P. aeruginosa clinical isolate (e.g., CW41)
[3].

Antibiotic: Ceftolozane/tazobactam (Zerbaxa) [3].
Media: Cation-adjusted Mueller Hinton broth (CAMHB) and agar (CAMHA) [3].

Equipment: Hollow-fiber system cartridges (e.g., FiberCell Systems C3008-1) and a liquid
chromatography-mass spectrometer (LC-MS) [3].

Procedure:
HFIM Setup: Incubate the bacterial isolate in the hollow-fiber system. Administer C/T via

continuous infusion to simulate target human steady-state concentrations (e.g., 10.6 or 21.3
mg/L of ceftolozane for lung infection studies) [3].
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Sample Collection: Collect bacterial samples from the cartridges at predetermined time points

(e.g., 0, 7, 23, 47, 71, 95, 143, 167, 191, and 215 hours). Centrifuge to collect the supernatant
[3].

Metabolite Extraction: Quench the supernatant and extract extracellular metabolites using
pre-chilled methanol containing internal standards. Centrifuge and store the final extract at

-80°C until LC-MS analysis [3].
LC-MS Analysis: Analyze metabolites using a ZIC-pHILIC column with a mass spectrometer

operating in positive/negative polarity switching mode. Use authentic standards for metabolite
identification [3].

Data Integration & Modeling: Quantify total and resistant bacterial populations on antibiotic-
free and antibiotic-containing agar plates, respectively. Correlate these counts with the

abundance of identified metabolites (e.g., ribose-5-phosphate) over time using
pharmacokinetic/pharmacodynamic (PK/PD) transduction models [3].

This experimental workflow can be visualized as follows:
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Protocol 2: Longitudinal Surveillance of Clinical Isolate
Resistance

This protocol is based on a 4-year clinical study that analyzed the resistance rates of P. aeruginosa to C/T in

a hospital setting [4].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s523134?utm_src=pdf-body-img
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1542491/full
https://www.smolecule.com/products/s523134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Primary Aim: To monitor changes in pathogen resistance rates in relation to antibiotic availability and

usage.
Key Materials: Clinically relevant bacterial isolates (e.g., from blood, respiratory samples, urine),

automated susceptibility testing system (e.g., Vitek-2) or microdilution panels [4].
Procedure:

Isolate Collection & Inclusion: Collect all clinically relevant isolates from specified sample
types over the study period. Include only the first isolate per patient, using a defined cut-off

period (e.g., 5 months) to include subsequent isolates from the same patient [4].
Susceptibility Testing: Perform antimicrobial susceptibility testing (AST) for C/T and

comparator antibiotics. Interpret Minimum Inhibitory Concentrations (MICs) using current
breakpoints (e.g., EUCAST: susceptible ≤ 4 mg/L, resistant > 4 mg/L) [4].

Data Analysis: Categorize isolates by time period relative to drug availability (e.g., available,
withdrawn, reintroduced). Calculate resistance rates for each period and perform statistical

analysis (e.g., Chi-square test) to compare them [4].

Key Considerations for Researchers

Mechanism-Based Activity: C/T's activity is highly dependent on the underlying resistance

mechanisms. It is potent against ESBLs (class A) and some AmpC β-lactamases (class C), but does
not inhibit most carbapenemases (e.g., KPC, NDM, VIM) [1] [5]. Isolates that are carbapenem-non-

susceptible, especially K. pneumoniae and E. coli, often show very low susceptibility to C/T [2].
Resistance Emergence: Real-world evidence confirms that C/T resistance can emerge, particularly

in P. aeruginosa, through mechanisms involving multiple mutations (e.g., AmpC overexpression) or
acquisition of specific enzymes [4]. Continuous monitoring of susceptibility in the target population is

crucial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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